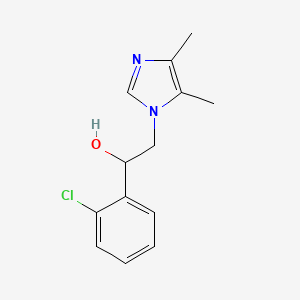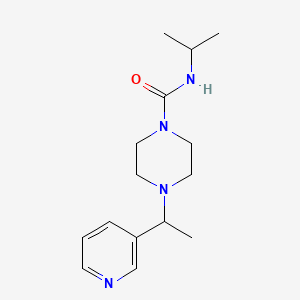
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile, also known as BHCP, is a compound that has gained attention in the scientific community for its potential as a therapeutic agent.
Wirkmechanismus
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile has several advantages for use in lab experiments. It is easy to synthesize and has been shown to have low toxicity. However, this compound is not widely available and may be expensive to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile. One area of interest is the development of this compound-based therapies for the treatment of arthritis and other inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile can be synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by cyclization with cyclohex-3-ene-1-carbonyl chloride and subsequent reaction with potassium cyanide. This method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as arthritis and chronic pain. Additionally, this compound has been found to have antitumor activity, suggesting its potential as a cancer treatment.
Eigenschaften
IUPAC Name |
1-benzyl-4-(cyclohex-3-ene-1-carbonyl)piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c20-13-18-15-22(19(23)17-9-5-2-6-10-17)12-11-21(18)14-16-7-3-1-4-8-16/h1-5,7-8,17-18H,6,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPHLHYMMHKBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(C(C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)


![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)

![2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)
![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)
![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)